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Compound of Interest

Compound Name: 2-Nitroadamantane

Cat. No.: B056112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical techniques for the

characterization of 2-nitroadamantane. Detailed protocols for spectroscopic and

chromatographic methods are outlined to ensure accurate and reproducible results.

Introduction
2-Nitroadamantane (C₁₀H₁₅NO₂) is a cage-like aliphatic nitro compound with a molecular

weight of 181.23 g/mol . Its unique rigid structure and the presence of the nitro functional group

make it a compound of interest in medicinal chemistry and materials science. Accurate

characterization is crucial for its application and for quality control in synthesis. This document

outlines the primary analytical techniques for the elucidation of its chemical structure and purity.

Analytical Techniques
The characterization of 2-nitroadamantane is typically achieved through a combination of

spectroscopic and chromatographic methods. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen

framework.

Infrared (IR) Spectroscopy: To identify functional groups, particularly the nitro group.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Gas Chromatography (GC): To assess purity and separate it from related compounds.

The following sections provide detailed experimental protocols and expected data for each of

these techniques.

Quantitative Data Summary
The following tables summarize the expected quantitative data from the analytical

characterization of 2-nitroadamantane. These values are based on spectral data from

analogous adamantane derivatives and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data for 2-Nitroadamantane (in CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~4.7 m - H-2

~2.2-2.4 m -

Bridgehead protons

(H-1, H-3) and other

CH protons adjacent

to the nitro group

~1.7-2.1 m -

Remaining CH and

CH₂ protons of the

adamantane cage

Table 2: Predicted ¹³C NMR Spectral Data for 2-Nitroadamantane (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~85-90 C-2 (carbon bearing the nitro group)

~30-40
Bridgehead carbons (C-1, C-3) and other CH

carbons

~25-35 CH₂ carbons of the adamantane cage
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Table 3: Key Infrared (IR) Absorption Bands for 2-Nitroadamantane

Wavenumber (cm⁻¹) Intensity Assignment

~2920-2850 Strong
C-H stretching (adamantane

cage)

~1545 Strong Asymmetric NO₂ stretching

~1370 Strong Symmetric NO₂ stretching

~1450 Medium CH₂ scissoring

Table 4: Predicted Key Mass Spectrometry Fragments for 2-Nitroadamantane

m/z Ratio Proposed Fragment

181 [M]⁺ (Molecular ion)

135 [M - NO₂]⁺

107 [C₈H₁₁]⁺

93 [C₇H₉]⁺

79 [C₆H₇]⁺

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the adamantane framework and the

position of the nitro group.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Materials:

2-Nitroadamantane sample (5-10 mg)

Deuterated chloroform (CDCl₃)
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NMR tubes (5 mm)

Pipettes and vials

Protocol:

Accurately weigh 5-10 mg of the 2-nitroadamantane sample.

Dissolve the sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

Acquire the ¹H NMR spectrum. Typical parameters:

Pulse program: zg30

Number of scans: 16

Acquisition time: ~4 seconds

Relaxation delay: 1 second

Acquire the ¹³C NMR spectrum. Typical parameters:

Pulse program: zgpg30 (proton decoupled)

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

Acquisition time: ~1-2 seconds

Relaxation delay: 2 seconds

Process the acquired data (Fourier transform, phase correction, and baseline correction).

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).
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Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and

¹³C spectra.

Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups of 2-nitroadamantane.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a universal ATR

(Attenuated Total Reflectance) accessory or KBr press.

Materials:

2-Nitroadamantane sample (~1-2 mg)

Potassium bromide (KBr, spectroscopic grade) if using the pellet method

Spatula, agate mortar, and pestle

Protocol (ATR Method):

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol

and allowing it to dry completely.

Record a background spectrum of the empty ATR accessory.

Place a small amount (~1-2 mg) of the 2-nitroadamantane sample onto the center of the

ATR crystal.

Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

Label the significant peaks in the spectrum.

Protocol (KBr Pellet Method):
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Grind 1-2 mg of the 2-nitroadamantane sample with ~100 mg of dry KBr in an agate mortar

until a fine, homogeneous powder is obtained.

Transfer the powder to a pellet-forming die.

Press the powder under high pressure (8-10 tons) for several minutes to form a transparent

or translucent pellet.

Place the pellet in the spectrometer's sample holder.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Label the significant peaks in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the 2-nitroadamantane sample and to obtain its mass

spectrum for molecular weight confirmation and fragmentation analysis.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

2-Nitroadamantane sample (~1 mg)

Dichloromethane (DCM) or other suitable volatile solvent (GC grade)

GC vial with a septum cap

Protocol:

Prepare a dilute solution of the 2-nitroadamantane sample (~1 mg/mL) in DCM.

Transfer the solution to a GC vial and cap it.

Set the GC-MS parameters. A typical method would be:

GC:
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Injector temperature: 250 °C

Column: HP-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm

Carrier gas: Helium, constant flow at 1 mL/min

Oven program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 250 °C at 10

°C/min, hold for 5 minutes.

MS:

Ionization mode: Electron Ionization (EI) at 70 eV

Mass range: 40-300 m/z

Scan speed: 2 scans/second

Inject 1 µL of the sample solution into the GC.

Acquire the data.

Analyze the resulting chromatogram to determine the retention time and purity of the

compound.

Analyze the mass spectrum of the peak corresponding to 2-nitroadamantane to identify the

molecular ion and major fragment ions.

Visualizations
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Caption: Experimental workflow for 2-nitroadamantane characterization.
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Caption: Proposed mass spectrometry fragmentation pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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